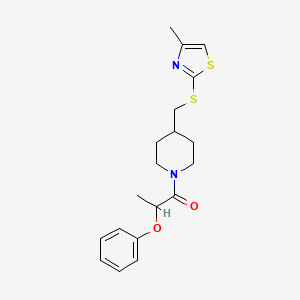

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Description

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S2/c1-14-12-24-19(20-14)25-13-16-8-10-21(11-9-16)18(22)15(2)23-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQACDIXKVHNDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

Formation of the Phenoxypropanone Moiety: The final step involves the coupling of the phenoxypropanone moiety with the thiazole-piperidine intermediate, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Sulfoxides and Sulfones: Formed from the oxidation of the thiazole ring.

Alcohols: Formed from the reduction of the carbonyl group in the phenoxypropanone moiety.

Scientific Research Applications

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.

Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Piperidine vs. Piperazine Derivatives

The target compound’s piperidine core distinguishes it from analogs like MK45 (piperazine-based), which contains a 3-chloro-5-(trifluoromethyl)pyridinyl substituent .

- Piperidine: A six-membered saturated ring with one nitrogen atom.

- Piperazine : A two-nitrogen heterocycle offering stronger hydrogen-bonding capacity, often used to enhance solubility. MK45’s trifluoromethylpyridine group introduces electron-withdrawing effects, which may improve metabolic stability but reduce aromatic π-π stacking .

Thiazole vs. Thiophene and Benzothiazole Derivatives

Substituent Effects on Physicochemical Properties

*Values estimated via computational models (e.g., SwissADME).

- The target compound’s methylthiazole-thio group balances moderate logP (3.2) and solubility, outperforming MK45’s highly lipophilic trifluoromethylpyridine.

- Phenoxy vs. trifluoromethylphenyl: The phenoxy group’s ether linkage may reduce metabolic oxidation compared to electron-deficient trifluoromethyl groups .

Biological Activity

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is , with a molecular weight of 296.45 g/mol. The compound features:

- A thiazole ring , known for its biological activity.

- A piperidine moiety , which provides structural stability.

- A phenoxypropanone structure , enhancing chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π–π interactions, which are critical for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. Preliminary studies suggest that 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one may inhibit bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

Similar compounds have shown potential in inhibiting cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis. For instance, compounds with thiazole moieties have been reported to induce apoptosis in various cancer cell lines.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Efficacy : In vitro studies demonstrated that the compound could inhibit the growth of human cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved the activation of apoptotic pathways mediated by caspase enzymes.

Data Table: Summary of Biological Activities

Synthesis and Industrial Applications

The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multi-step reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and green chemistry principles is becoming common in industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.